LogP Comparison: Enhanced Lipophilicity of 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine Drives Superior Pharmacokinetic Potential
The predicted lipophilicity (XLogP3) of 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine is 2.9, which is markedly higher than that of its non-trifluoromethylated analog, 2-Bromo-3-fluoropyridine (XLogP3 = 1.7) [1]. This quantifiable increase in LogP of +1.2 units translates directly to enhanced membrane permeability and is a key driver for improving the oral bioavailability of derived drug candidates. The presence of the trifluoromethyl group is well-documented to increase lipophilicity without a proportional increase in steric bulk, a critical factor for optimizing drug-like properties [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 2-Bromo-3-fluoropyridine (CAS 40273-45-8): XLogP3 = 1.7 |
| Quantified Difference | +1.2 (Target is 1.7x more lipophilic) |
| Conditions | Calculated using XLogP3 algorithm (PubChem) |
Why This Matters
Higher LogP is strongly correlated with improved membrane permeability and oral absorption, making this compound a superior starting point for designing orally bioavailable drug candidates compared to its non-CF3 analog.
- [1] PubChem Compound Summary for CID 46735416, 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine and CID 10877347, 2-Bromo-3-fluoropyridine. View Source
- [2] Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
